molecular formula C₁₀H₁₀D₄N₂O₆ B1141277 5-Methyl Uridine-d4 CAS No. 82845-85-0

5-Methyl Uridine-d4

Cat. No.: B1141277
CAS No.: 82845-85-0
M. Wt: 262.25
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Description

5-Methyl Uridine-d4 is a modified version of uridine, a nucleoside that is a fundamental component of RNA. This compound contains a methyl group at the 5-position of the sugar moiety and is deuterated at four positions, which enhances its stability and allows for its use in various scientific applications. It is a vital metabolite of uridine found in various biological systems such as bacteria, yeast, plants, and mammals .

Biochemical Analysis

Biochemical Properties

5-Methyl Uridine-d4 plays a significant role as an intermediate for synthesizing crucial metabolites and participates in various biochemical reactions . It is believed to regulate gene expression and protein synthesis by interacting with specific proteins and RNA molecules .

Cellular Effects

This compound has been shown to play critical roles in various biological functions and disease pathogenesis, such as under stress response and during breast cancer development . It is believed to regulate gene expression and protein synthesis by interacting with specific proteins and RNA molecules . Additionally, it plays a role in controlling cell proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its role as an intermediate for synthesizing crucial metabolites and its participation in various biochemical reactions . It is believed to regulate gene expression and protein synthesis by interacting with specific proteins and RNA molecules .

Dosage Effects in Animal Models

It is known that uridine, a key nutrient needed by the brain, has been shown to have potential neuroregenerative and neuroprotective effects

Metabolic Pathways

This compound is involved in pyrimidine metabolism, where it serves as an intermediate for synthesizing crucial metabolites . It is also involved in nucleoside metabolism, where it participates in various biochemical reactions .

Transport and Distribution

It is known that uridine, a pyrimidine nucleoside, maintains metabolic homeostasis during growth and cellular stress .

Subcellular Localization

It is known that this compound is one of the most common modifications made to cellular RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl Uridine-d4 typically involves the methylation of uridine at the 5-position. This can be achieved through various chemical reactions, including the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The deuteration process involves the incorporation of deuterium atoms, which can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis techniques that ensure high yield and purity. The process includes the use of advanced purification methods such as high-performance liquid chromatography (HPLC) to isolate the desired product. The production process is designed to be economical and scalable, making it feasible for widespread use in research and industry .

Chemical Reactions Analysis

Types of Reactions

5-Methyl Uridine-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of uracil derivatives, while reduction can produce dihydro derivatives. Substitution reactions can yield various alkylated or halogenated products .

Scientific Research Applications

5-Methyl Uridine-d4 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl Uridine-d4 involves its incorporation into RNA molecules, where it can influence various biological processes. It interacts with specific proteins and RNA molecules, regulating gene expression and protein synthesis. The compound can also affect cell proliferation and apoptosis by modulating signaling pathways and molecular targets such as ribosomal RNA and transfer RNA .

Comparison with Similar Compounds

Similar Compounds

    5-Methyluridine: This compound is similar to 5-Methyl Uridine-d4 but lacks the deuterium atoms.

    3-Methyluridine: This compound has a methyl group at the 3-position instead of the 5-position.

    5-Methylcytosine: This compound is a methylated form of cytosine, another nucleoside found in DNA and RNA.

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which enhances its stability and allows for its use in advanced analytical techniques. This makes it a valuable tool in scientific research, particularly in the study of metabolic pathways and RNA modifications .

Properties

IUPAC Name

6-deuterio-1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6+,7+,9-/m1/s1/i1D3,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRXFEITVBNRMK-LTSXPWGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@H]([C@H](O2)CO)O)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676044
Record name 1-beta-D-Lyxofuranosyl-5-(~2~H_3_)methyl(6-~2~H)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82845-85-0
Record name 1-beta-D-Lyxofuranosyl-5-(~2~H_3_)methyl(6-~2~H)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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